N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Overview
Description
“N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” is a complex organic compound that features multiple functional groups, including a thiazole ring, a triazinoindole moiety, and a butanamide chain. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” likely involves multi-step organic synthesis. Typical steps might include:
Formation of the Thiazole Ring: This could be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Synthesis of the Triazinoindole Moiety: This might involve the cyclization of an appropriate precursor, such as a hydrazine derivative, with an indole compound.
Coupling Reactions: The thiazole and triazinoindole units could be coupled using a sulfanyl linkage, possibly through a nucleophilic substitution reaction.
Formation of the Butanamide Chain: This could be introduced via an amide coupling reaction, using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: The thiazole and indole rings can participate in redox reactions.
Substitution Reactions: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitutions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Pharmacological Studies: Compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Material Science: The unique structural features of the compound might make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Indole Derivatives: Compounds such as indomethacin (an anti-inflammatory drug) and serotonin (a neurotransmitter).
Triazine Derivatives: Compounds like atrazine (a herbicide) and various triazine-based pharmaceuticals.
Uniqueness
The uniqueness of “N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity might confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6OS2/c1-3-14-31-19-13-9-8-12-17(19)21-22(31)27-25(30-29-21)34-20(4-2)23(32)28-24-26-18(15-33-24)16-10-6-5-7-11-16/h3,5-13,15,20H,1,4,14H2,2H3,(H,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXITFHTGCGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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